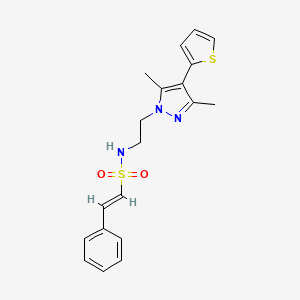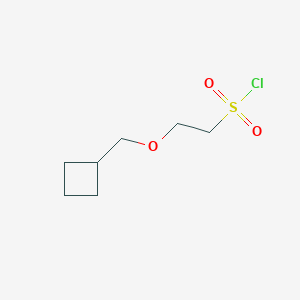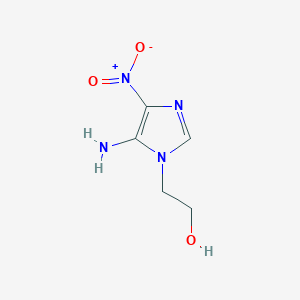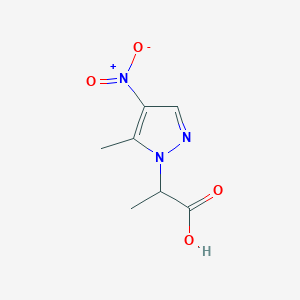![molecular formula C19H23ClN4O2S B2620541 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1251625-63-4](/img/structure/B2620541.png)
2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has also been shown to exhibit various other biochemical and physiological effects. It has been found to possess antioxidant activity and can protect cells from oxidative stress. It has also been shown to possess antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of various signaling pathways involved in cancer cell proliferation and survival. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide. One of the areas of interest is the development of more potent derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, the use of this compound in the treatment of other diseases, such as inflammation and pain, can also be explored.
In conclusion, 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its potent anticancer activity, along with its other biochemical and physiological effects, makes it a valuable compound for further investigation.
Synthesemethoden
The synthesis of 2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 6-bromo-1-hexanol to form a bromo derivative. This bromo derivative is then reacted with thiosemicarbazide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-26-16-7-6-14(12-15(16)20)21-18(25)13-27-19-9-8-17(22-23-19)24-10-4-2-3-5-11-24/h6-9,12H,2-5,10-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYLPUTAJZEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)


![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)
![3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2620472.png)




![Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2620478.png)
